4-Hydroxy-3-methoxybenzaldehyde oxime
Description
4-Hydroxy-3-methoxybenzaldehyde oxime (C₈H₉NO₃, MW = 167.16 g·mol⁻¹), also known as vanillin oxime , is synthesized via the reaction of vanillin (4-hydroxy-3-methoxybenzaldehyde) with hydroxylamine hydrochloride under acidic conditions, yielding >99% purity . This compound serves as a critical intermediate in organic synthesis, notably in the preparation of amines via catalytic hydrogenation . Its crystalline structure and reactivity make it valuable in pharmaceuticals and materials science.
Properties
IUPAC Name |
4-(hydroxyiminomethyl)-2-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8-4-6(5-9-11)2-3-7(8)10/h2-5,10-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJVVYVLHWMYAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70951393 | |
| Record name | 4-[(Hydroxyimino)methyl]-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70951393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2874-33-1 | |
| Record name | 4-[(Hydroxyimino)methyl]-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70951393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
4-Hydroxy-3-methoxybenzaldehyde oxime serves as an intermediate in synthesizing various nitrogen-containing compounds. Its derivatives are explored for potential pharmaceutical applications due to their biological activities.
2. Antimicrobial Properties:
Research indicates that this compound exhibits antimicrobial activity, which is attributed to its ability to disrupt bacterial cell walls and inhibit enzyme activity. This property makes it a candidate for developing new antimicrobial agents .
3. Pharmaceutical Development:
The compound is being investigated for its potential use as a pharmaceutical intermediate. Studies have shown that certain derivatives may possess anticancer properties, making them relevant in cancer research .
4. Industrial Uses:
In the fragrance and flavoring industries, this compound is utilized due to its aromatic properties. It contributes to the formulation of various products where scent and flavor are essential.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated significant inhibition of bacterial growth at varying concentrations, supporting its potential as a natural antimicrobial agent .
Case Study 2: Synthesis of Nitrogenated Compounds
In another research project, the compound was used as a precursor in synthesizing nitrogenated lignin-derived compounds through biocatalysis. The reactions yielded high conversion rates (73–99%), showcasing its utility in organic synthesis .
Mechanism of Action
The mechanism by which vanillin oxime exerts its effects depends on its specific application. In organic synthesis, it often acts as a nucleophile or electrophile, participating in various chemical reactions. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Parent Compound: Vanillin (4-Hydroxy-3-methoxybenzaldehyde)
- Functional Groups: Vanillin lacks the oxime (-NOH) group but shares the hydroxy and methoxy substituents.
- Biological Activity : Vanillin exhibits vasorelaxant effects (EC₅₀ = 1.1–1.9 mM in rat mesenteric arteries) and antimicrobial properties .
- Applications : Used as a corrosion inhibitor (70–80% efficiency in HCl/H₂SO₄) and antioxidant .
- Comparison : The oxime derivative enhances nucleophilic reactivity, enabling applications in amine synthesis, whereas vanillin’s aldehyde group is pivotal in flavoring and fragrances .
Substituted Benzaldehyde Oximes
- 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime (C₁₄H₁₂N₂O₃S): Nitro and sulfanyl groups confer distinct electronic effects, likely improving ligand properties in coordination chemistry .
- Di(1H-tetrazol-5-yl)methanone oxime: Higher thermal stability (decomposition at 288.7°C) due to extensive hydrogen bonding, contrasting with vanillin oxime’s lower stability .
Pharmacological Properties
- Vanillin-derived phenoxypropanolamines: Compound 11 (oxime derivative): Exhibits β₁-adrenergic receptor selectivity (IC₅₀ = 8.0 µM) and antihypertensive effects surpassing propranolol in preclinical models . Formyl derivatives (8, 9): Non-selective β-blockers with lower efficacy than oxime derivatives .
Antioxidant and Antimicrobial Activity
Ligand and Coordination Chemistry
- Vanillin oxime: Potential as a ligand due to the oxime’s chelating ability, though less studied compared to nitro- or sulfanyl-substituted analogs .
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
4-Hydroxy-3-methoxybenzaldehyde oxime, a derivative of vanillin, has garnered attention in scientific research due to its diverse biological activities. This article delves into its mechanisms of action, antimicrobial properties, anti-inflammatory effects, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
The molecular formula of this compound is . It is synthesized primarily through the reaction of vanillin with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. This reaction allows for the formation of the oxime group at the aldehyde site under mild conditions, yielding a compound characterized by a hydroxyl group and a methoxy group attached to a benzene ring.
The biological activity of this compound is attributed to its interactions with specific molecular targets:
- Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting bacterial cell walls and inhibiting enzyme activity, which is crucial for bacterial growth and survival .
- Anti-inflammatory Effects : Research indicates that it can inhibit key inflammatory pathways, particularly by affecting the nuclear factor-kappa B (NF-kB) signaling pathway. This inhibition leads to reduced production of pro-inflammatory cytokines .
Antimicrobial Properties
A study demonstrated that this compound showed significant antimicrobial activity against various bacterial strains. The compound was tested at different concentrations, revealing a dose-dependent effect on bacterial growth inhibition. The results indicated that at concentrations as low as 10 mM, the compound achieved over 70% inhibition against specific pathogens .
Anti-inflammatory Activity
In a cellular model using RAW 264.7 macrophages, the compound was evaluated for its potential as an anti-inflammatory agent. It was found to significantly inhibit human macrophage migration inhibitory factor (MIF)-induced inflammation markers without exhibiting cytotoxicity. The results highlighted its potential as a therapeutic candidate for inflammatory diseases .
Table of Biological Activities
Research Applications
This compound has potential applications in various fields:
- Medicinal Chemistry : Its role as an intermediate in synthesizing pharmaceuticals is being explored, particularly for developing anti-inflammatory and antimicrobial agents .
- Organic Synthesis : The compound serves as an important building block in synthesizing other organic compounds due to its reactive oxime functional group.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
